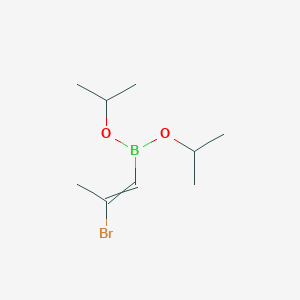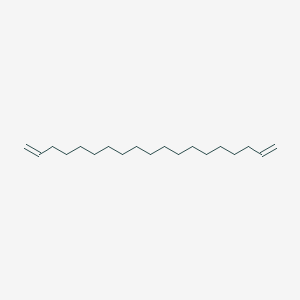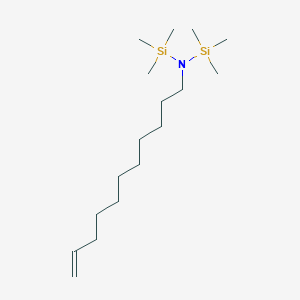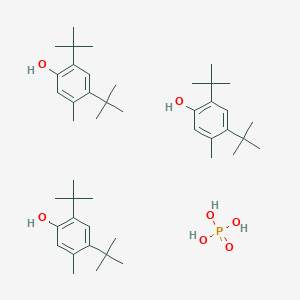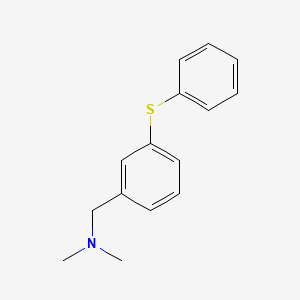
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- is an organic compound with the molecular formula C15H17NS. It is a derivative of benzenemethanamine, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a phenylthio group is attached to the third carbon of the benzenemethanamine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- typically involves the reaction of benzenemethanamine with dimethyl sulfate and thiophenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzenemethanamine reacts with dimethyl sulfate in the presence of a base such as sodium hydroxide to form N,N-dimethylbenzenemethanamine.
Step 2: The resulting N,N-dimethylbenzenemethanamine is then reacted with thiophenol in the presence of a catalyst such as palladium on carbon (Pd/C) to introduce the phenylthio group at the third carbon position.
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, leading to the inhibition of enzyme activity. Additionally, the compound can undergo metabolic transformations, resulting in the formation of reactive intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, N,N-dimethyl-: Lacks the phenylthio group, resulting in different chemical and biological properties.
Benzenemethanamine, N,N-diethyl-3-(phenylthio)-: Similar structure but with ethyl groups instead of methyl groups, leading to variations in reactivity and applications.
Benzenemethanamine, N,N-dimethyl-4-(phenylthio)-: The phenylthio group is attached at the fourth carbon, affecting its chemical behavior.
Uniqueness
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- is unique due to the presence of the phenylthio group at the third carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
141357-93-9 |
|---|---|
Formule moléculaire |
C15H17NS |
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(3-phenylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C15H17NS/c1-16(2)12-13-7-6-10-15(11-13)17-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
Clé InChI |
FGXDDHRSIBTVDV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC(=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
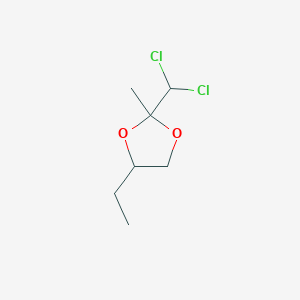
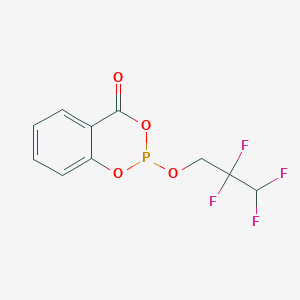
![N-Methyl-2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]ethan-1-amine](/img/structure/B14273546.png)
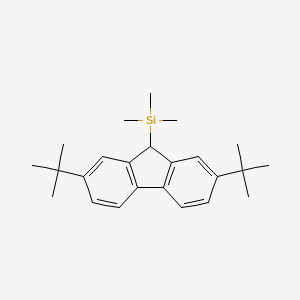
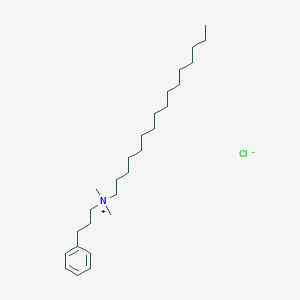


![3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol](/img/structure/B14273593.png)
